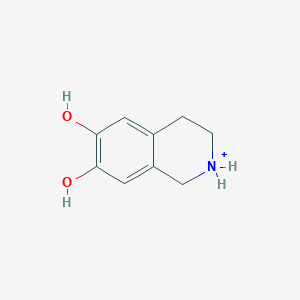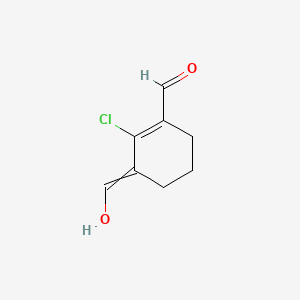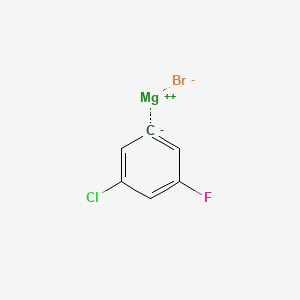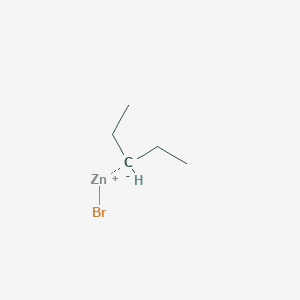
Hidrobromuro de 1,2,3,4-tetrahidroisoquinolina-6,7-diol
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is a chemical compound with the molecular formula C9H11NO2.HBr and a molecular weight of 246.1 g/mol This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in various alkaloids
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds in the tetrahydroisoquinoline (thiq) class have been known to interact with various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiqs can originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Biochemical Pathways
It’s known that thiqs may be originated as a consequence of condensation reactions between biogenic amines and a number of other electrophilic, reactive compounds .
Result of Action
Some thiqs have been found to exert unique neuroprotective and neurorestorative actions .
Action Environment
It’s known that the biological actions of thiqs appear critically dependent on their metabolism .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that this compound exerts its effects by activating μ-opioid receptors (MORs), which inhibit GABA neurons .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to excite the ventral tegmental area (VTA) dopamine neurons indirectly .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach utilizes the Pictet-Spengler condensation reaction between biogenic amines and electrophilic carbonyl compounds . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups at positions 6 and 7.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide can be compared with other similar compounds, such as:
Salsolinol: A derivative known for its role in modulating dopaminergic neurons and its potential neurotoxic effects.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxic effects.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with distinct chemical properties and applications.
The uniqueness of 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide lies in its specific hydroxylation pattern and its potential for diverse applications in medicinal chemistry and neuropharmacology.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAQUYUIYKBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52768-23-7 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52768-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)

![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)






